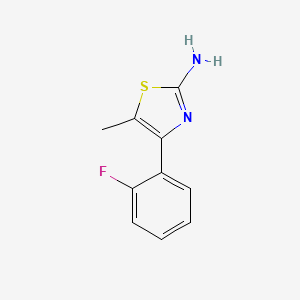

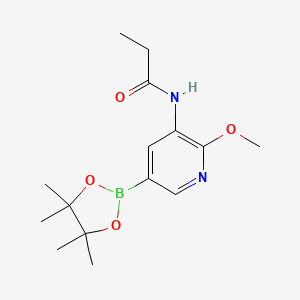

4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine, commonly known as FMTA, is an important compound in the research field of organic synthesis and medicinal chemistry. This compound has a wide range of applications in the laboratory and in the clinical setting, and is particularly useful for its ability to act as a catalyst in organic synthesis reactions. FMTA is also used as a drug precursor in the synthesis of various pharmaceuticals and as a biological probe in the study of enzyme-catalyzed reactions.

Scientific Research Applications

Synthesis of Heterocycles

The chemistry of certain compounds, including derivatives of pyrazolines and thiazoles, demonstrates their value as building blocks for synthesizing various classes of heterocyclic compounds. These compounds are utilized in the creation of dyes and other heterocycles, highlighting their significance in synthetic chemistry due to their unique reactivity and the mild conditions they offer for generating versatile products (Gomaa & Ali, 2020).

Fluorinated Biphenyl Synthesis

Research into the synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, has shown the development of practical methods for their preparation. These methods are crucial for manufacturing materials like flurbiprofen, pointing to the importance of fluorinated compounds in industrial applications (Qiu et al., 2009).

DNA Binding and Imaging

The synthetic dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, serve as tools in cell biology for staining chromosomes and analyzing DNA content. Their applications extend beyond staining, demonstrating the versatility of certain chemical scaffolds in biological research (Issar & Kakkar, 2013).

Inhibitors of Protein Kinases

Compounds with a tri- and tetra-substituted imidazole scaffold have been identified as selective inhibitors of p38 MAP kinase, a key player in inflammatory processes. The review of their design, synthesis, and activity highlights the role of chemical scaffolds in developing therapeutic agents (Scior et al., 2011).

Amyloid Imaging in Alzheimer's Disease

Advancements in amyloid imaging for Alzheimer's disease have utilized compounds for in vivo brain imaging, contributing to the early detection and evaluation of therapies. This underscores the application of chemical compounds in diagnosing and understanding neurodegenerative diseases (Nordberg, 2007).

properties

IUPAC Name |

4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c1-6-9(13-10(12)14-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFRPXMSXURODK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)

![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)

![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)

![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)

![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)

![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)

![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)

![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)